molecular formula C11H10N4O3S B3953289 3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B3953289
M. Wt: 278.29 g/mol
InChI Key: OCPABARQBJMRQE-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a useful research compound. Its molecular formula is C11H10N4O3S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.04736137 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Propellant Stabilization

  • Stabilizer for Double Base Propellant: This compound, closely related to other thiazolo[3,2-a][1,3,5]triazines, has been utilized as a stabilizer for double base propellants. Stability tests conducted over 12 days at 100°C demonstrated effective results, highlighting its potential in this field (Soliman, 1977).

Applications in Chemistry and Material Science

  • Synthesis of Thiazolo[3,2-a][1,3,5]triazine Derivatives: Research indicates the synthesis of various thiazolo[3,2-a][1,3,5]triazine derivatives, suggesting a broad range of chemical applications. These derivatives have been synthesized using different methods, indicating the chemical flexibility and utility of the parent compound (Hamama et al., 2012).
  • 1,3-Dipolar Cycloaddition for Novel Compounds: The use of 1,3-dipolar cycloaddition has led to the synthesis of novel spiro thiazolo[3,2-a][1,3,5]triazines, demonstrating high stereoselectivity and regioselectivity. This indicates potential applications in synthesizing complex organic molecules (Li et al., 2011).

Biological Applications

  • Antimicrobial Evaluation: Some thiazolo[3,2-a][1,3,5]triazine derivatives, related to the compound , have shown antimicrobial properties.

This suggests potential applications in pharmaceutical research and development for new antimicrobial agents (Abdel-Monem, 2010).

Properties

IUPAC Name

3-(4-nitrophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-10-5-19-11-12-6-13(7-14(10)11)8-1-3-9(4-2-8)15(17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPABARQBJMRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2CN(CN=C2S1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 4
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 5
Reactant of Route 5
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Reactant of Route 6
3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

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